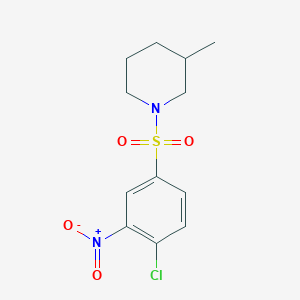
1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is a useful research compound. Its molecular formula is C12H15ClN2O4S and its molecular weight is 318.78g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3-methylpiperidine is the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways . These pathways play a crucial role in cellular processes such as growth, differentiation, and stress response.
Mode of Action
The compound interacts with its targets by blocking the MAPK and NF-κB pathways . This blocking action inhibits the activation of these pathways, leading to changes in cellular processes controlled by these pathways.
Biochemical Pathways
The MAPK and NF-κB pathways are key biochemical pathways affected by this compound . The downstream effects of blocking these pathways include the inhibition of tumor growth and angiogenesis .
Pharmacokinetics
It’s known that the compound can be easily delivered into the skin based on its affinity with stratum corneum (sc) ceramides . This suggests that the compound has good bioavailability when applied topically.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of scaling, erythema, and barrier dysfunction in psoriasis-like conditions . It also restrains the recruitment of neutrophils and attenuates the levels of cytokines, including TNF-α, IL-1β, IL-6, and IL-17 in psoriasiform skin .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the permeability of the skin, which can be affected by factors such as humidity and temperature, can influence the compound’s action. In the case of psoriasis-like conditions, the compound’s efficacy was increased by 3-fold when the skin’s permeability was increased by an intervention .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-9-3-2-6-14(8-9)20(18,19)10-4-5-11(13)12(7-10)15(16)17/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMJDWDDCKZRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B407652.png)
![Methyl 5-[benzoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407653.png)
![4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407655.png)
![Methyl 5-[butyryl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407656.png)
![Methyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407658.png)
![Methyl 5-[acetyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407660.png)
![Methyl 2-methyl-5-{(4-methylbenzoyl)[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B407661.png)
![methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B407662.png)
amino]-1-benzofuran-3-carboxylate](/img/structure/B407663.png)
![Methyl 5-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407664.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407665.png)
![Methyl 5-{benzoyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407666.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407670.png)
